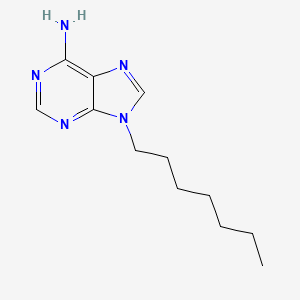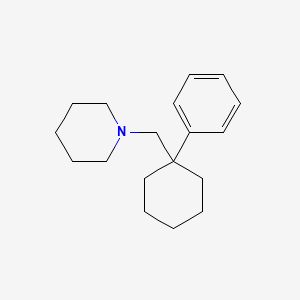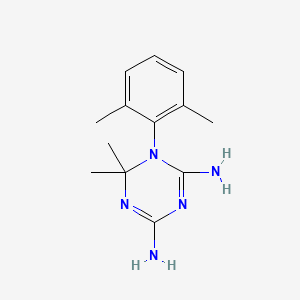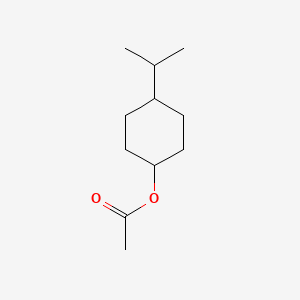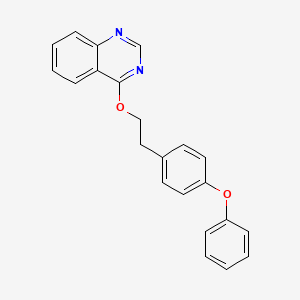
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-(2-(4-phenoxyphenyl)ethoxy)- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be achieved through several methods. One efficient synthetic route involves the use of aryne chemistry. This method utilizes quinazolin-4(3H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This environmentally benign methodology provides high yields and broad substrate scope .
Análisis De Reacciones Químicas
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The primary mechanism of action of 4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline involves the inhibition of mitochondrial complex I. This inhibition reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes. The compound elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I, which can have various downstream effects on cellular metabolism .
Comparación Con Compuestos Similares
4-(2-(4-phenoxyphenyl)ethoxy)-quinazoline can be compared with other quinazoline derivatives such as:
4-phenoxyquinazoline: Similar in structure but lacks the ethoxy group, leading to different chemical properties and biological activities.
2-phenoxyquinoxaline: Another derivative with a different heterocyclic core, resulting in distinct reactivity and applications.
2-phenoxypyridine:
Propiedades
Número CAS |
124427-96-9 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[2-(4-phenoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H18N2O2/c1-2-6-18(7-3-1)26-19-12-10-17(11-13-19)14-15-25-22-20-8-4-5-9-21(20)23-16-24-22/h1-13,16H,14-15H2 |
Clave InChI |
ZPIQDTZKABPFQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


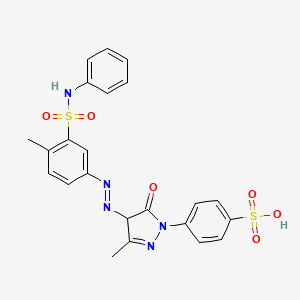
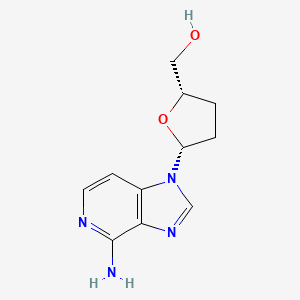
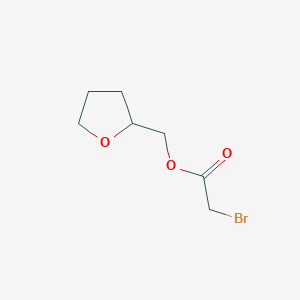
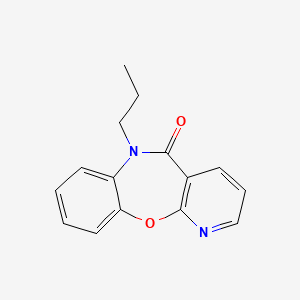

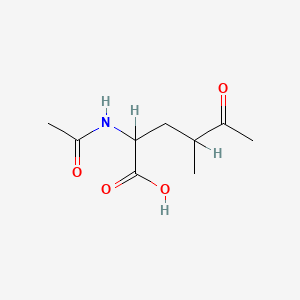
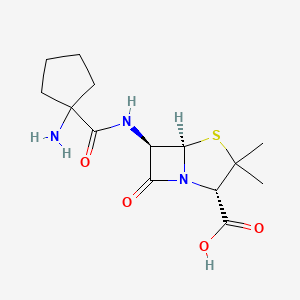
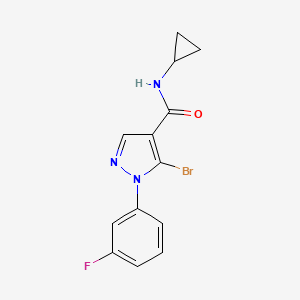
methanone](/img/structure/B12802724.png)
